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Compound of Interest

Compound Name: 6-Chloropyridin-2-yl acetate

CAS No.: 138376-65-5

Cat. No.: B590562

Get Quote

H

ClNO

Molecular Weight: 171.58 g/mol

Executive Summary
6-Chloropyridin-2-yl acetate (also known as 2-acetoxy-6-chloropyridine) serves as a

versatile, bifunctional electrophilic building block in medicinal chemistry. Unlike simple

halopyridines, this molecule offers orthogonal reactivity due to the presence of two distinct

leaving groups: the chloride at position C6 and the acetate at position C2.

This guide details the utility of 6-chloropyridin-2-yl acetate for constructing 2,6-disubstituted

pyridine scaffolds—a privileged motif in kinase inhibitors and GPCR ligands. By leveraging the

differential reactivity between the C–Cl and C–OAc bonds, researchers can achieve highly

regioselective transformations using Palladium (Pd) and Nickel (Ni) catalysis sequentially.
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Sequential Cross-Coupling: Site-selective arylation/alkylation.

Nucleophilic Aromatic Substitution (

): Access to 2-amino-6-chloropyridines.

Tautomer Locking: Trapping the 2-hydroxypyridine enol form to facilitate purification and

lipophilicity.

Chemical Identity & Structural Logic[1]
It is critical to distinguish this building block from its isomer, 2-(6-chloropyridin-2-yl)acetic acid

(CAS 885267-14-1). The subject of this note is the O-acetyl ester of 6-chloro-2-

hydroxypyridine.

The "Orthogonal Handle" Concept
The molecule possesses two electrophilic sites with distinct activation energy profiles:

C6–Cl Bond: Highly reactive toward Pd(0) oxidative addition (Standard Suzuki/Buchwald

conditions).

C2–OAc Bond: Generally inert to Pd(0) under standard conditions but highly reactive toward

Ni(0) catalysis (C–O activation) or "hard" nucleophiles in

processes.

This reactivity gap allows for Iterative Cross-Coupling (ICC), enabling the programmable

assembly of non-symmetric 2,6-dipyridyl systems.

Preparation Protocol
Synthesis of 6-chloropyridin-2-yl acetate from 6-chloro-2-pyridone.

Rationale: Commercial 6-chloro-2-pyridone exists primarily as the amide tautomer. Acetylation

"locks" the aromatic pyridine form, increasing solubility in organic solvents and activating the

C2 position.
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Materials
Precursor: 6-Chloro-2-pyridone (1.0 equiv)

Reagent: Acetic anhydride (

) (1.5 equiv)

Base/Solvent: Pyridine (anhydrous, 3.0 equiv) or

in DCM.

Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv)

Step-by-Step Procedure
Setup: Charge a flame-dried round-bottom flask with 6-chloro-2-pyridone (e.g., 10 mmol) and

anhydrous DCM (20 mL).

Addition: Add pyridine (30 mmol) and DMAP (0.5 mmol). Stir at

under

.

Acetylation: Dropwise add acetic anhydride (15 mmol). Allow the mixture to warm to room

temperature (RT).

Monitoring: Stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting

pyridone (polar) will disappear, replaced by the less polar acetate ester (

).

Workup: Quench with saturated

(aq). Extract with DCM (

).

Purification: Wash combined organics with brine, dry over
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, and concentrate. Purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

QC: Verify by

NMR. The diagnostic methyl singlet appears at

ppm.

Application Workflow: Sequential Functionalization
The following workflow demonstrates the chemoselective construction of a 2,6-disubstituted

pyridine.

Phase 1: Pd-Catalyzed C6-Arylation
Target: Selective coupling at the Chlorine atom.

Mechanism: Pd(0) undergoes oxidative addition preferentially at the C–Cl bond due to the

higher bond dissociation energy of the C–O bond in the absence of specific Ni-ligands.

Protocol:

Reagents: 6-Chloropyridin-2-yl acetate (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

(5 mol%),

(2.0 equiv).

Solvent: Toluene/Ethanol/Water (4:1:1).

Conditions: Heat at

for 4 hours.

Outcome: Formation of 6-aryl-pyridin-2-yl acetate. The acetate group remains intact.

Phase 2: Ni-Catalyzed C2-Arylation (C–O Activation)
Target: Replacement of the Acetate group.
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Mechanism: Nickel catalysts (often with NHC or phosphine ligands) can insert into the C(sp2)–

O bond of aryl esters/pivalates, a transformation pioneered by the Garg and Doyle groups.

Protocol:

Substrate: 6-Aryl-pyridin-2-yl acetate (from Phase 1).

Catalyst System:

(10 mol%) +

(20 mol%) or SIPr (NHC ligand).

Coupling Partner: Aryl Boronic Acid (1.5 equiv) or Aryl Zinc Reagent.

Base:

(anhydrous).

Solvent: Toluene or Dioxane (anhydrous).

Conditions: Heat at

for 12-16 hours in a sealed tube (inert atmosphere essential).

Outcome: 2,6-Diarylpyridine.

Visualizing the Reactivity Landscape
The diagram below illustrates the divergent synthesis pathways available for this building block.
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Reaction Selectivity
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Ni(0), Ar'-B(OH)2
C-O Activation

Blue Arrow: C-Cl Activation (Pd)
Green Arrow: C-O Activation (Ni)

Red Arrow: Nucleophilic Attack (SNAr)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for 6-chloropyridin-2-yl acetate, highlighting

orthogonal catalysis.[1]

Analytical Data & QC Guidelines
When characterizing 6-chloropyridin-2-yl acetate, specific spectral signatures confirm the

integrity of the ester and the substitution pattern.

Technique Diagnostic Signal Interpretation

NMR 2.30–2.40 ppm (s, 3H)

Acetyl methyl group (

).

NMR 7.00–7.80 ppm (m, 3H)

Pyridine ring protons. Look for

coupling constants (

) typical of 2,6-subst.

NMR ppm
Carbonyl carbon of the

acetate.

NMR ppm
C2 carbon (attached to

Oxygen).

HPLC Shift vs Pyridone

Acetate is significantly less

polar (longer retention on C18)

than the parent pyridone.
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Troubleshooting Note: If the NMR shows a broad singlet around

11-13 ppm or missing methyl peak, the ester has likely hydrolyzed back to the pyridone. Store
the compound under inert atmosphere at

to prevent moisture-induced hydrolysis.

Safety & Handling
Hazards: Chloropyridines are potential skin irritants and sensitizers. The acetate derivative

may hydrolyze to release acetic acid and the hydroxypyridine.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

Storage: Moisture sensitive. Store in a tightly sealed container, preferably in a desiccator or

fridge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: 6-Chloropyridin-2-yl Acetate in
Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590562/docs#application-note-6-chloropyridin-2-yl-
acetate-in-advanced-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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